1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one
CAS No.: 1035096-73-1
Cat. No.: VC16924877
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1035096-73-1 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C12H15N3O/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 |
| Standard InChI Key | YNHPTTHUFMALFY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one, reflecting its indazole ring substituted with an amino group at the 5-position and a 2,2-dimethylpropan-1-one (pivaloyl) group at the 1-position . Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 237.28 g/mol for the free base. When formulated as a maleate salt (e.g., 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one maleate), the formula expands to C₁₃H₁₅N₃O·C₄H₄O₄, yielding a molecular weight of 321.33 g/mol .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O (free base) |
| Molecular Weight | 237.28 g/mol (free base) |
| SMILES Notation | CC(C)(C)C(=O)N1C2=C(C=CC(=C2)N)N=N1 |
| Topological Polar Surface Area | 76.8 Ų (calculated) |
Synthesis and Manufacturing
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Physicochemical Properties
Solubility and Stability
As a maleate salt, the compound exhibits moderate aqueous solubility (~5–10 mg/mL at 25°C) due to ionic interactions. The free base is lipophilic (logP ≈ 2.1), favoring organic solvents like dimethylformamide (DMF) or dichloromethane. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 215–217°C (decomposes) |
| Solubility in Water | 5.2 mg/mL (maleate salt) |
| logP (Free Base) | 2.1 (predicted) |
| pKa (Amino Group) | 4.7 (estimated) |
| Parameter | Description |
|---|---|
| GHS Pictograms | ⚠️ (Warning) |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | Use PPE, ventilated enclosures |
Applications and Research Directions
Pharmaceutical Development
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Oncology: As a CDK inhibitor lead compound for breast and prostate cancers .
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Neurology: Potential modulation of GABA receptors due to indazole’s affinity for benzodiazepine sites .
Chemical Intermediate
Serves as a precursor for:
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